REACTION_CXSMILES
|
[C:1]([N:9]1[CH2:14][CH2:13][N:12]([CH2:15][C:16]([OH:18])=O)[CH2:11][CH2:10]1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl.[NH:20]1[CH2:23][CH2:22][CH2:21]1.Cl.C(N=C=NCCCN(C)C)C.ON1C2C=CC=CC=2N=N1.C(=O)([O-])O.[Na+]>C(OCC)(=O)C.C(N(CC)CC)C.CN(C)C=O>[N:20]1([C:16](=[O:18])[CH2:15][N:12]2[CH2:11][CH2:10][N:9]([C:1](=[O:8])[C:2]3[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=3)[CH2:14][CH2:13]2)[CH2:23][CH2:22][CH2:21]1 |f:1.2,3.4,6.7|
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Name
|
|
Quantity
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1.51 g
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Type
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reactant
|
Smiles
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Cl.N1CCC1
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Name
|
|
Quantity
|
3.09 g
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Type
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reactant
|
Smiles
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Cl.C(C)N=C=NCCCN(C)C
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Name
|
|
Quantity
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2.18 g
|
Type
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reactant
|
Smiles
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ON1N=NC2=C1C=CC=C2
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Name
|
|
Quantity
|
4.49 mL
|
Type
|
solvent
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
50 mL
|
Type
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reactant
|
Smiles
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C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)OCC
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)(=O)N1CCN(CC1)CC(=O)O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
by stirring at room temperature for 66 hours
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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was partitioned
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Type
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WASH
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Details
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The organic layer was washed with a saturated aqueous solution of sodium hydrogencarbonate (50 ml), water (50 ml) and brine (50 ml) in this order
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous sodium sulfate
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Type
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CUSTOM
|
Details
|
The residue obtained
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Type
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DISTILLATION
|
Details
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by distilling off the solvent under reduced pressure
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel column chromatography (Fuji Silysia NH, eluent; ethyl acetate)
|
Type
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CUSTOM
|
Details
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The residue obtained
|
Type
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CONCENTRATION
|
Details
|
by concentrating the fractions
|
Type
|
ADDITION
|
Details
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containing the target compound under reduced pressure
|
Type
|
ADDITION
|
Details
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was suspended by the addition of diethyl ether (10 ml)
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Type
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FILTRATION
|
Details
|
The solid was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried under aeration
|
Reaction Time |
66 h |
Name
|
|
Type
|
product
|
Smiles
|
N1(CCC1)C(CN1CCN(CC1)C(C1=CC=CC=C1)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 731.5 mg | |
YIELD: CALCULATEDPERCENTYIELD | 31.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |